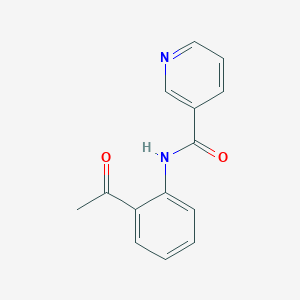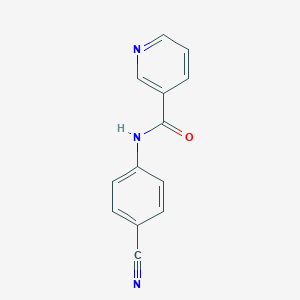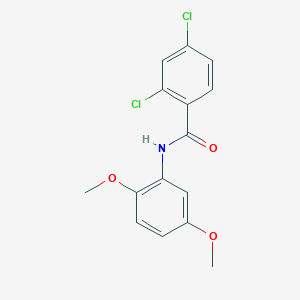
2,4-dichloro-N-quinolin-8-ylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dichloro-N-quinolin-8-ylbenzamide, commonly known as DCQ, is a synthetic compound that belongs to the class of quinoline-based molecules. It has been extensively studied for its potential applications in the field of medicinal chemistry due to its diverse biological activities. DCQ has been found to exhibit anticancer, antiviral, and anti-inflammatory properties, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of DCQ is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cellular processes. DCQ has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting the activity of this enzyme, DCQ can prevent cancer cells from dividing and proliferating.
Biochemical and Physiological Effects:
DCQ has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. DCQ has also been found to inhibit the production of pro-inflammatory cytokines, which are involved in the immune response and can contribute to the development of chronic inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
DCQ has several advantages for use in laboratory experiments. It is a stable and easily synthesized compound that can be readily purified. DCQ has also been found to exhibit potent biological activity at relatively low concentrations, making it a useful tool for studying cellular processes.
However, DCQ also has some limitations for use in laboratory experiments. It is a relatively complex molecule, which can make it difficult to study its mechanism of action. DCQ also exhibits some toxicity at higher concentrations, which can limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on DCQ. One area of interest is the development of DCQ-based drugs for the treatment of cancer and viral infections. Researchers are also interested in studying the mechanism of action of DCQ in more detail, in order to better understand its effects on cellular processes. Additionally, there is potential for the development of novel synthetic methods for the production of DCQ and related compounds.
Synthesemethoden
DCQ can be synthesized by a variety of methods, including the condensation of 2,4-dichloroaniline and 8-hydroxyquinoline in the presence of a suitable acid catalyst. The reaction mixture is then heated under reflux conditions, and the resulting product is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
DCQ has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. DCQ has also been shown to possess antiviral activity against the hepatitis C virus and the human immunodeficiency virus (HIV).
Eigenschaften
Molekularformel |
C16H10Cl2N2O |
|---|---|
Molekulargewicht |
317.2 g/mol |
IUPAC-Name |
2,4-dichloro-N-quinolin-8-ylbenzamide |
InChI |
InChI=1S/C16H10Cl2N2O/c17-11-6-7-12(13(18)9-11)16(21)20-14-5-1-3-10-4-2-8-19-15(10)14/h1-9H,(H,20,21) |
InChI-Schlüssel |
WBCCVWSCSIXDGC-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=C(C=C(C=C3)Cl)Cl)N=CC=C2 |
Kanonische SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=C(C=C(C=C3)Cl)Cl)N=CC=C2 |
Löslichkeit |
0.3 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 2-{[(3-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B270668.png)

![N-[4-(diethylamino)phenyl]-3-fluorobenzenesulfonamide](/img/structure/B270677.png)




![4-chloro-3-[(phenoxyacetyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B270683.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-[(phenoxyacetyl)amino]benzamide](/img/structure/B270684.png)
![2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B270686.png)

